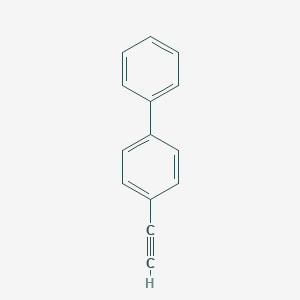

4-Ethynyl-1,1'-biphenyl

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-ethynyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBNKCIVWFCMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183326 | |

| Record name | 4-Ethynylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29079-00-3 | |

| Record name | 4-Ethynyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29079-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029079003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Ethynyl-1,1'-biphenyl (CAS: 29079-00-3)

Introduction

This compound, with the CAS number 29079-00-3, is an organic compound featuring a biphenyl structure with a terminal ethynyl group.[1] This versatile molecule has garnered significant attention across various scientific fields, including medicinal chemistry, materials science, and organic synthesis.[2] Its rigid, conjugated structure makes it a valuable building block for creating more complex molecules, liquid crystals, and polymers.[1][2] In pharmacology, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and as antagonists for human A3 adenosine receptors, highlighting their relevance in drug discovery and development.[2][3][4] This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below.

Chemical Identity and Structure

| Property | Value | Source |

| CAS Number | 29079-00-3 | [1][3][5][6][7][8][9][10] |

| IUPAC Name | 1-ethynyl-4-phenylbenzene | [2] |

| Synonyms | 4-Ethynylbiphenyl, (1,1'-Biphenyl-4-yl)acetylene, 4-Biphenylacetylene | [2][7] |

| Molecular Formula | C₁₄H₁₀ | [2][3][4][5][9][10] |

| Molecular Weight | 178.23 g/mol | [3][4][5][6][7][8][10] |

| SMILES | C#CC1=CC=C(C=C1)C2=CC=CC=C2 | [2][3][6][8][9][10] |

| InChI Key | BPBNKCIVWFCMJY-UHFFFAOYSA-N | [2][6][8][9] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 88-91 °C (lit.) | [6][8][11][12] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, toluene) | [1][2] |

| Stability | Generally stable under normal conditions | [2] |

| Purity | ≥97% | [6][8][10] |

Safety and Handling

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H335 | May cause respiratory irritation | [7] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [5] |

| Personal Protective Equipment | Eyeshields, gloves, type N95 (US) dust mask | [6][8] |

Experimental Protocols

Synthesis via Sonogashira Coupling

The most common method for synthesizing this compound is the palladium-catalyzed Sonogashira reaction.[2] This cross-coupling reaction involves the coupling of an aryl halide with a terminal alkyne.

Methodology:

-

Reactants: The primary reactants are an aryl halide, such as 4-bromobiphenyl, and a source of the ethynyl group, like trimethylsilylacetylene (TMSA), followed by deprotection.

-

Catalyst System: A palladium catalyst, such as Palladium(II) acetate or Tetrakis(triphenylphosphine)palladium(0), is used in conjunction with a copper(I) co-catalyst (e.g., CuI).

-

Solvent and Base: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or toluene.[2] A base, such as triethylamine or sodium carbonate, is required to deprotonate the terminal alkyne.[2]

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel, to isolate the pure this compound.[2]

References

- 1. CAS 29079-00-3: 4-Ethynyl-1,1′-biphenyl | CymitQuimica [cymitquimica.com]

- 2. Buy this compound (EVT-299837) | 29079-00-3 [evitachem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 29079-00-3 | FE144289 [biosynth.com]

- 5. 29079-00-3|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Ethynylbiphenyl 97 29079-00-3 [sigmaaldrich.com]

- 7. This compound | C14H10 | CID 34464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-乙炔基联苯基 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | CAS 29079-00-3 [matrix-fine-chemicals.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound | 29079-00-3 [chemicalbook.com]

- 12. This compound | CAS#:29079-00-3 | Chemsrc [chemsrc.com]

synthesis of 4-Ethynyl-1,1'-biphenyl from 4-bromobiphenyl

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-1,1'-biphenyl from 4-bromobiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in the development of pharmaceuticals and advanced organic materials. The primary synthetic route detailed herein involves a two-step process commencing with the Sonogashira cross-coupling of 4-bromobiphenyl with a protected alkyne, followed by a deprotection step to yield the terminal alkyne. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of reaction conditions, and a visual representation of the synthetic workflow.

Introduction

This compound is a key synthetic intermediate characterized by its rigid biphenyl framework and reactive terminal alkyne moiety. This structure makes it an ideal component for applications in medicinal chemistry, materials science, and as a precursor for "click chemistry" reactions. The synthesis from readily available 4-bromobiphenyl is typically achieved via a Sonogashira coupling, a robust and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp) bonds.[1][2] The reaction generally involves coupling the aryl bromide with a suitable acetylene source, often trimethylsilylacetylene (TMSA), which serves to protect the terminal alkyne during the coupling reaction. Subsequent removal of the trimethylsilyl (TMS) protecting group under mild conditions affords the desired product.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

-

Sonogashira Coupling: 4-bromobiphenyl is coupled with trimethylsilylacetylene using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

-

Deprotection: The resulting (4-Biphenylyl)trimethylsilylacetylene is treated with a mild base, such as potassium carbonate in methanol, to cleave the silyl group and yield this compound.[3]

To be rendered by a DOT engine. The above script is a textual representation. Caption: Overall reaction scheme for the synthesis.

Comparative Analysis of Sonogashira Coupling Protocols

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, co-catalyst, base, and solvent. While traditional methods rely on a palladium-phosphine complex with a copper(I) co-catalyst, modern protocols have been developed to be copper-free, mitigating issues with alkyne homocoupling and simplifying purification.[4] The following table summarizes various reported conditions.

| Parameter | Protocol 1 (Standard Cu-Catalyzed) | Protocol 2 (High-Temp Cu-Catalyzed) | Protocol 3 (Room-Temp Cu-Free) |

| Aryl Halide | 4-Bromobiphenyl | 4-Iodotoluene (analogous) | 4-Bromobenzonitrile (analogous) |

| Alkyne | Trimethylsilylacetylene | Trimethylsilylacetylene | Phenylacetylene |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(PPh₃)₂Cl₂ | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) |

| Copper Co-catalyst | CuI (2.5 mol%) | CuI | None |

| Base | Diisopropylamine (7.0 eq) | Triethylamine (Solvent) | 2,2,6,6-Tetramethylpiperidine (TMP) |

| Solvent | Tetrahydrofuran (THF) | Triethylamine | Dimethyl sulfoxide (DMSO) |

| Temperature | Room Temperature | 100 °C | Room Temperature |

| Reaction Time | 3 hours | 10 hours | 2 hours |

| Yield | 89%[5] | 95%[6] | 92%[4] |

| Reference | [NROChemistry][5] | [Scribd][6] | [ACS Omega][4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-1,1'-biphenyl (Sonogashira Coupling)

This protocol is adapted from established copper-palladium catalyzed Sonogashira coupling procedures.[5]

Materials:

-

4-Bromobiphenyl (1.0 eq)

-

Trimethylsilylacetylene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

-

Copper(I) iodide [CuI] (0.025 eq)

-

Diisopropylamine (7.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous NH₄Cl, NaHCO₃, and brine

-

Anhydrous Na₂SO₄

-

Celite®

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen inlet

-

Syringes for liquid transfer

-

Filtration apparatus

-

Rotary evaporator

-

Flash column chromatography system with silica gel

Procedure:

-

To a solution of 4-bromobiphenyl (1.0 eq) in anhydrous THF (approx. 0.15 M solution) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sequentially bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.025 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add diisopropylamine (7.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.1 eq) via syringe.

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite®, washing the pad thoroughly with additional diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel to afford the coupled product.[5]

Protocol 2: Synthesis of this compound (TMS Deprotection)

This protocol uses a mild base to selectively remove the TMS protecting group.[3]

Materials:

-

4-((Trimethylsilyl)ethynyl)-1,1'-biphenyl (from Protocol 1)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) for workup

-

Deionized water

-

Anhydrous Na₂SO₄

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the 4-((trimethylsilyl)ethynyl)-1,1'-biphenyl in a mixture of methanol and a co-solvent like THF (e.g., 9:1 MeOH:THF).

-

Add a catalytic to stoichiometric amount of potassium carbonate (e.g., 0.2-1.0 eq) to the solution.

-

Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC until the starting material is fully consumed.

-

Once the reaction is complete, remove the solvents under reduced pressure.

-

Redissolve the residue in an organic solvent such as dichloromethane or diethyl ether and wash with deionized water to remove inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound, which can be further purified by recrystallization or chromatography if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire synthetic process, from initial setup to final product isolation.

Caption: Experimental workflow for the two-step synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Sonogashira Coupling for the Synthesis of 4-Ethynylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sonogashira coupling reaction for the synthesis of 4-ethynylbiphenyl, a valuable building block in medicinal chemistry and materials science. We will delve into the reaction mechanism, provide detailed experimental protocols, and present a comparative analysis of various catalytic systems.

Introduction to the Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction in organic chemistry that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, this reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups, making it particularly suitable for the synthesis of complex molecules in drug discovery and development.[1][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]

The Catalytic Cycles: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. While the exact mechanism can be complex and is still a subject of research, a generally accepted pathway is illustrated below.[2]

The Palladium Cycle

The palladium cycle is responsible for the formation of the new carbon-carbon bond. It involves the oxidative addition of the aryl halide to the active Pd(0) species, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Copper Cycle

The copper cycle's primary role is to activate the terminal alkyne. The copper(I) salt reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is then transferred to the palladium complex in the transmetalation step.

Synthesis of 4-Ethynylbiphenyl: Experimental Protocols

The synthesis of 4-ethynylbiphenyl via Sonogashira coupling typically involves the reaction of a 4-halobiphenyl (iodide or bromide) with a protected or terminal alkyne. A common and effective strategy is the use of trimethylsilylacetylene (TMSA) as the alkyne source, followed by a desilylation step.

General Experimental Workflow

The general workflow for the synthesis of 4-ethynylbiphenyl can be broken down into three main stages: the Sonogashira coupling reaction, work-up and purification of the silylated intermediate, and the final desilylation step.

Detailed Experimental Protocol: Coupling of 4-Iodobiphenyl with Trimethylsilylacetylene

This protocol provides a representative procedure for the synthesis of 4-((trimethylsilyl)ethynyl)-1,1'-biphenyl.

Materials:

-

4-Iodobiphenyl

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobiphenyl (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).[1]

-

Add anhydrous THF and triethylamine (2.0 equiv).

-

To the stirred suspension, add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)-1,1'-biphenyl.

Desilylation Protocol

Materials:

-

4-((trimethylsilyl)ethynyl)-1,1'-biphenyl

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve the purified 4-((trimethylsilyl)ethynyl)-1,1'-biphenyl in methanol.

-

Add potassium carbonate (e.g., 2-3 equivalents) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, the methanol is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield 4-ethynylbiphenyl.

Quantitative Data and Comparison of Catalytic Systems

The efficiency of the Sonogashira coupling for the synthesis of 4-ethynylbiphenyl is highly dependent on the choice of reactants, catalyst, and reaction conditions. Below is a summary of various reported conditions and their outcomes.

| 4-Halobiphenyl | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodobiphenyl | TMSA | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | - | High | [1] |

| 4-Bromobiphenyl | TMSA | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Piperidine | 60 | 4 | 95 | [5] |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF-DMA (9:1) | 75 | 72 | <2 | [6] |

| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | High | [7] |

| Aryl Iodides | TMSA | MCM-41-2P-Pd(0) | CuI | Piperidine | Piperidine | RT | 2 | Excellent | [5] |

Note: This table is a compilation of data from various sources and direct comparison should be made with caution as other reaction parameters may vary.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the synthesis of 4-ethynylbiphenyl. The choice of a highly reactive aryl iodide generally allows for milder reaction conditions. The use of trimethylsilylacetylene provides a convenient route to the terminal alkyne after a straightforward deprotection step. Optimization of the catalyst system, base, and solvent is crucial for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and materials science to successfully synthesize 4-ethynylbiphenyl and its derivatives for a wide range of applications.

References

A Comprehensive Technical Guide to 4-Ethynyl-1,1'-biphenyl: Synthesis, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-1,1'-biphenyl is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold coupled with the reactive ethynyl group makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents and functional materials. This technical guide provides a detailed overview of the alternative names, chemical properties, synthesis, purification, and characterization of this compound. Furthermore, it explores its potential as an A3 adenosine receptor antagonist and an anti-inflammatory agent, including relevant experimental protocols and a discussion of the underlying signaling pathways.

Nomenclature and Chemical Properties

This compound is known by a variety of synonyms, which are crucial for comprehensive literature searches and material sourcing.[1][2]

| Identifier Type | Value |

| IUPAC Name | 1-ethynyl-4-phenylbenzene[2] |

| CAS Registry Number | 29079-00-3[2] |

| Molecular Formula | C₁₄H₁₀[2] |

| Molecular Weight | 178.23 g/mol [2] |

| Synonyms | 4-Ethynylbiphenyl, 4-Biphenylacetylene, (1,1'-Biphenyl-4-yl)acetylene, (4-Phenylphenyl)ethyne, (p-Phenyl)phenylacetylene, 1-Ethynyl-4-phenylbenzene, 1-Phenyl-4-ethynylbenzene, 4-Biphenylacetylene, 4-Biphenylylacetylene, p-Biphenylacetylene[1][2] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4][5] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes the synthesis of this compound from 4-iodobiphenyl and ethynyltrimethylsilane, followed by in-situ deprotection of the trimethylsilyl (TMS) group.

Materials:

-

4-Iodobiphenyl

-

Ethynyltrimethylsilane (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobiphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by the addition of triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq).

-

Alkyne Addition: To the stirred suspension, add ethynyltrimethylsilane (1.1-1.2 eq) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Deprotection: Once the coupling reaction is complete, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) to the reaction mixture to remove the trimethylsilyl (TMS) protecting group. Stir for 1 hour at room temperature.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Workflow: Synthesis of this compound

Caption: A schematic overview of the synthesis and purification process for this compound.

Experimental Protocol: Purification by Column Chromatography

The crude this compound is purified by flash column chromatography on silica gel.

Procedure:

-

Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Observed Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | The aromatic region will show a series of multiplets between δ 7.3 and 7.7 ppm corresponding to the nine aromatic protons. A singlet corresponding to the acetylenic proton will appear around δ 3.1 ppm. |

| ¹³C NMR (CDCl₃) | The spectrum will show signals for the two sp-hybridized carbons of the ethynyl group around δ 77 and 84 ppm. The aromatic carbons will appear in the region of δ 120-142 ppm.[1] |

Biological Activities

Derivatives of this compound have shown promise as both A3 adenosine receptor (A3AR) antagonists and anti-inflammatory agents.

A3 Adenosine Receptor Antagonism

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A3AR antagonists block the effects of adenosine and other agonists at this receptor and have therapeutic potential in various diseases, including inflammatory conditions and cancer.

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human A3 adenosine receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells)

-

A selective A3AR radioligand (e.g., [³H]PSB-11 or [¹²⁵I]AB-MECA)

-

This compound (test compound)

-

A known high-affinity A3AR antagonist (positive control, e.g., MRS 1220)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 IU/mL adenosine deaminase)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Mechanism of A3 adenosine receptor antagonism by this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of this compound and its derivatives is an active area of research. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

This protocol describes a common in vivo model to assess the anti-inflammatory activity of a test compound.[6]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

This compound (test compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

A standard anti-inflammatory drug (positive control, e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Animal Grouping: Divide the animals into three groups: control (vehicle), standard (indomethacin), and test (this compound).

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the standard and test groups compared to the control group at each time point.

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7][8]

Caption: A proposed mechanism for the anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion

This compound is a valuable chemical entity with a well-established synthetic route and diverse potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its nomenclature, synthesis, purification, and characterization. The detailed experimental protocols and discussion of its potential roles as an A3 adenosine receptor antagonist and an anti-inflammatory agent offer a solid foundation for researchers and scientists to explore the full potential of this versatile molecule. Further investigation into its specific biological targets and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics and advanced materials.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C14H10 | CID 34464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Biphenylylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Biphenylylacetylene, also known as 4-ethynyl-1,1'-biphenyl. This document details the compound's structural and physicochemical characteristics, provides key spectral data for identification and analysis, and outlines detailed experimental protocols for its synthesis and characterization. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Introduction

4-Biphenylylacetylene is an aromatic hydrocarbon featuring a biphenyl backbone with a terminal acetylene group.[1] This unique structure, combining a rigid biphenyl core with a reactive ethynyl moiety, makes it a valuable building block in various chemical applications.[1] It serves as a key monomer in the synthesis of poly(biphenylylacetylene)s, which are of interest for their potential applications in materials science. Furthermore, derivatives of 4-biphenylylacetylene have been investigated for their biological activities, including as antagonists for human A3 adenosine receptors and for their anti-inflammatory properties.[1]

Physical and Chemical Properties

The physical and chemical properties of 4-Biphenylylacetylene are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental setups.

Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-ethynyl-4-phenylbenzene | [2] |

| Synonyms | This compound, 4-Ethynylbiphenyl, p-Biphenylacetylene | [2] |

| CAS Number | 29079-00-3 | [2] |

| Molecular Formula | C₁₄H₁₀ | [2] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 88-91 °C | [4][5][6] |

| Boiling Point | 289.2 ± 19.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and toluene; insoluble in water. | [1] |

Spectral Data

The following tables summarize the key spectral data for 4-Biphenylylacetylene, which are essential for its identification and structural elucidation.

Table 2.2.1. 1H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.2 - 7.6 | Multiplet |

| Ethynyl Proton | 2.9 - 3.1 | Singlet |

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.[1]

Table 2.2.2. 13C NMR Spectral Data

| Carbon Atoms | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120 - 140 |

| Ethynyl Carbons | 70 - 80 |

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.[1]

Table 2.2.3. Infrared (IR) Spectral Data

| Functional Group | Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C≡C Stretch (Ethynyl) | 2100 - 2260 |

Note: The IR absorption ranges are characteristic for the respective functional groups.[1]

Chemical Reactivity and Applications

4-Biphenylylacetylene is a versatile building block in organic synthesis, primarily due to the reactivity of its terminal alkyne and the biphenyl moiety.

Sonogashira Coupling: The terminal alkyne readily participates in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides.[7] This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing more complex conjugated systems.

Polymerization: 4-Biphenylylacetylene can be polymerized to form poly(biphenylylacetylene)s (PBPAs). These polymers are of interest in materials science due to their potential electronic and optical properties.

Drug Development: The biphenyl scaffold is a common motif in medicinal chemistry. Derivatives of 4-biphenylylacetylene have been explored for their potential as therapeutic agents, including their role as anti-inflammatory compounds.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 4-Biphenylylacetylene.

Synthesis of 4-Biphenylylacetylene via Sonogashira Coupling

This protocol describes a general procedure for the synthesis of 4-Biphenylylacetylene from 4-iodobiphenyl and a suitable acetylene source, adapted from standard Sonogashira coupling procedures.[8]

Materials:

-

4-Iodobiphenyl

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Base (e.g., Triethylamine, Et₃N)

-

Solvent (e.g., anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) for desilylation

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobiphenyl, the palladium catalyst, copper(I) iodide, and triphenylphosphine.

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by triethylamine. Stir the mixture until all solids are dissolved.

-

Addition of Acetylene Source: Add trimethylsilylacetylene to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and wash the filter cake with the reaction solvent.

-

Desilylation: The resulting silyl-protected biphenylylacetylene is then treated with a desilylating agent such as TBAF or K₂CO₃ in a suitable solvent (e.g., THF or methanol) to remove the trimethylsilyl group.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure 4-Biphenylylacetylene.

Spectroscopic Analysis

Instrumentation:

-

NMR Spectroscopy: 1H and 13C NMR spectra can be recorded on a 500 MHz spectrometer.[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy: IR spectra can be recorded on an FTIR spectrophotometer.

Sample Preparation:

-

NMR: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

IR: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory.

Visualizations

The following diagrams illustrate key workflows related to 4-Biphenylylacetylene.

Conclusion

4-Biphenylylacetylene is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to functional materials and potentially bioactive molecules. This technical guide has provided a detailed summary of its physical and chemical properties, along with practical experimental protocols for its synthesis and characterization. The information compiled herein serves as a valuable resource for researchers and professionals engaged in work involving this compound.

References

- 1. Buy 4-Butyl-4'-ethynyl-1,1'-biphenyl [smolecule.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C14H10 | CID 34464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-Ethynylbiphenyl 97 29079-00-3 [sigmaaldrich.com]

- 6. 4-エチニルビフェニル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 4-Ethynyl-1,1'-biphenyl: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethynyl-1,1'-biphenyl, a compound of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Introduction to this compound

This compound is a solid aromatic compound with the chemical formula C₁₄H₁₀ and a molecular weight of approximately 178.23 g/mol .[1] Its structure, featuring a biphenyl core with a terminal ethynyl group, makes it a valuable building block in the synthesis of polymers, liquid crystals, and pharmaceutical intermediates. Understanding its solubility is paramount for its effective use in these applications, influencing reaction kinetics, purification methods, and formulation strategies.

Solubility Profile of this compound

A thorough review of available literature, including chemical databases and supplier specifications, indicates that this compound is generally soluble in common non-polar and polar aprotic organic solvents. However, specific quantitative solubility data (e.g., in g/100 mL or mol/L) at defined temperatures is not extensively reported in publicly accessible literature. The available information is summarized qualitatively in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Solubility | Reference |

| Halogenated | Dichloromethane | Soluble | [2] |

| Aromatic | Toluene | Soluble | [2] |

| Ethers | Diethyl Ether | Soluble | [3] |

| Aqueous | Water | Insoluble | [2] |

It is important to note that for related compounds, such as 4-Butyl-4'-ethynyl-1,1'-biphenyl, a general solubility hierarchy has been observed: polar aprotic solvents > aromatic solvents > halogenated solvents > aliphatic hydrocarbons.[3] This trend is likely to be similar for this compound. Given the lack of precise quantitative data, experimental determination of solubility in the solvent system of interest is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of choice. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. It is advisable to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.

-

Dilute the collected supernatant with a known volume of the same solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

3.3. Data Presentation

All quantitative solubility data should be recorded in a structured table, including the solvent, temperature, and the measured solubility with standard deviation if multiple measurements are taken.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

Visualizing the Solubility Assessment Workflow

The following diagram, generated using the DOT language, illustrates a logical workflow for assessing the solubility of this compound.

This structured approach ensures a systematic evaluation of solubility, from initial solvent selection to the final reporting of quantitative data, which is crucial for the successful application of this compound in research and development.

References

An In-depth Technical Guide to 4-Ethynylbiphenyl: Properties, Synthesis, and Biological Evaluation Framework

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethynylbiphenyl, a valuable building block in organic synthesis and drug discovery. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and characterization, and outlines a general framework for the assessment of its potential biological activities.

Physicochemical Properties of 4-Ethynylbiphenyl

4-Ethynylbiphenyl is a solid organic compound at room temperature. Its key physical and chemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀ | [1] |

| Molecular Weight | 178.23 g/mol | |

| Melting Point | 88-91 °C (lit.) | |

| CAS Number | 29079-00-3 | [1] |

| Appearance | Off-white to yellow crystalline powder | |

| Solubility | Soluble in common organic solvents such as THF, CH₂Cl₂, and acetone. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-ethynylbiphenyl are crucial for its application in research and development. The following sections provide established protocols.

Synthesis of 4-Ethynylbiphenyl via Sonogashira Coupling

A prevalent method for the synthesis of 4-ethynylbiphenyl is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[2][3][4]

Materials:

-

4-Iodobiphenyl

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodobiphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2.0 eq) to the flask. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in a mixture of methanol and THF. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours to remove the trimethylsilyl protecting group.

-

Purification: After deprotection is complete (monitored by TLC), concentrate the mixture and purify the crude 4-ethynylbiphenyl by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the synthesized 4-ethynylbiphenyl is a fine, dry powder. If necessary, grind the crystals using a clean, dry mortar and pestle.

-

Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating Rate: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample. For pure 4-ethynylbiphenyl, this should be in the range of 88-91 °C.

Visualized Workflows and Pathways

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Caption: Workflow for the synthesis of 4-ethynylbiphenyl.

While 4-ethynylbiphenyl is primarily utilized as a synthetic intermediate, its structural motifs are present in various biologically active molecules. For drug development professionals, a standardized workflow to assess the biological activity of novel compounds is essential.

Caption: General workflow for biological activity screening.

References

1H NMR and 13C NMR data for 4-Ethynyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-ethynyl-1,1'-biphenyl. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the experimental context in which the data was obtained.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton and carbon NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.54-7.62 | multiplet | 8H | Aromatic Protons |

| 7.44-7.47 | multiplet | 2H | Aromatic Protons |

| 7.33-7.38 | multiplet | 4H | Aromatic Protons |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.0 | Aromatic C |

| 140.3 | Aromatic C |

| 132.0 | Aromatic C |

| 131.6 | Aromatic C |

| 128.9 | Aromatic C |

| 128.4 | Aromatic C |

| 128.3 | Aromatic C |

| 127.6 | Aromatic C |

| 127.0 | Aromatic C |

| 123.3 | Aromatic C |

| 122.2 | Aromatic C |

| 90.1 | Acetylenic C |

| 89.3 | Acetylenic C |

Experimental Protocol

The NMR spectra were acquired on a BRUKER Avance III spectrometer operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak as the internal standard.[1] Coupling constants (J) are reported in Hertz (Hz).[1]

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with a numbering scheme to aid in the correlation of NMR signals to specific atoms.

References

Spectroscopic Analysis of 4-Ethynylbiphenyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the fundamental principles and experimental considerations for the spectroscopic characterization of 4-ethynylbiphenyl using Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. While a comprehensive search of publicly available scientific literature and spectral databases did not yield specific, reproducible FTIR and UV-Vis spectra for 4-ethynylbiphenyl, this document provides the foundational knowledge and standardized protocols necessary for researchers to obtain and interpret this critical data.

Introduction to Spectroscopic Analysis of 4-Ethynylbiphenyl

4-Ethynylbiphenyl is a bifunctional organic compound featuring a biphenyl group and a terminal alkyne. This unique structure makes it a valuable building block in the synthesis of novel organic materials, liquid crystals, and pharmaceutical compounds. Spectroscopic analysis is crucial for confirming the identity, purity, and electronic properties of 4-ethynylbiphenyl. FTIR spectroscopy provides detailed information about the vibrational modes of its functional groups, confirming the presence of the characteristic alkyne and biphenyl moieties. UV-Vis spectroscopy offers insights into the electronic transitions within the molecule, which are influenced by the conjugated π-system of the biphenyl rings and the ethynyl group.

Theoretical Spectroscopic Properties

Based on the structure of 4-ethynylbiphenyl, the following characteristic spectral features are anticipated:

FTIR Spectroscopy

The infrared spectrum of 4-ethynylbiphenyl is expected to exhibit distinct peaks corresponding to the vibrational modes of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Terminal Alkyne | ≡C-H stretch | 3300 - 3250 (sharp, strong) |

| C≡C stretch | 2150 - 2100 (sharp, weak to medium) | |

| Aromatic Rings | C-H stretch | 3100 - 3000 |

| C=C stretch (in-ring) | 1600 - 1450 (multiple bands) | |

| C-H out-of-plane bending | 900 - 675 |

UV-Vis Spectroscopy

The UV-Vis spectrum of 4-ethynylbiphenyl, typically recorded in a non-polar solvent like hexane or cyclohexane, is expected to show absorption bands arising from π → π* electronic transitions within the conjugated biphenyl system. The presence of the ethynyl group may cause a slight shift in the absorption maxima compared to unsubstituted biphenyl.

| Transition | Expected Wavelength Range (nm) |

| π → π* | 200 - 300 |

Experimental Protocols

To obtain reliable and reproducible spectroscopic data for 4-ethynylbiphenyl, the following detailed experimental protocols are recommended.

FTIR Spectroscopy Experimental Protocol

Objective: To obtain the infrared spectrum of solid 4-ethynylbiphenyl to identify its characteristic functional groups.

Materials:

-

4-Ethynylbiphenyl (solid, high purity)

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 4 hours and cool in a desiccator.

-

Weigh approximately 1-2 mg of 4-ethynylbiphenyl and 100-200 mg of dry KBr.

-

In the agate mortar, gently grind the KBr to a fine, consistent powder.

-

Add the 4-ethynylbiphenyl to the KBr powder and mix thoroughly by grinding for 1-2 minutes until a homogeneous mixture is obtained.

-

Transfer the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the empty sample holder.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the wavenumbers of the major absorption peaks.

-

Assign these peaks to the corresponding vibrational modes of the functional groups present in 4-ethynylbiphenyl.

-

UV-Vis Spectroscopy Experimental Protocol

Objective: To obtain the ultraviolet-visible absorption spectrum of 4-ethynylbiphenyl in solution to determine its electronic transition properties.

Materials:

-

4-Ethynylbiphenyl (solid, high purity)

-

Spectroscopy grade solvent (e.g., hexane, cyclohexane, or ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 4-ethynylbiphenyl of a known concentration (e.g., 1 mg/mL) by accurately weighing the solid and dissolving it in the chosen solvent in a volumetric flask.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the range of 0.1 to 1.0 AU (Absorbance Units). A typical starting concentration for analysis is in the range of 10⁻⁵ to 10⁻⁶ M.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

-

Fill a second quartz cuvette with the 4-ethynylbiphenyl solution.

-

Place the blank cuvette in the reference holder and the sample cuvette in the sample holder of the spectrophotometer.

-

Record a baseline spectrum with the blank solution.

-

Scan the sample solution over a wavelength range of approximately 200 to 400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-ethynylbiphenyl.

Caption: Experimental workflow for FTIR and UV-Vis analysis.

Conclusion

theoretical vs experimental properties of 4-ethynylbiphenyl

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Ethynylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylbiphenyl is a biphenyl derivative characterized by the presence of a terminal alkyne group. This functionalization makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry. The rigid biphenyl scaffold is a common motif in drug discovery, influencing molecular conformation and binding affinity, while the ethynyl group offers a versatile handle for further chemical modifications through reactions like click chemistry and Sonogashira couplings.[1] This guide provides a comprehensive overview of the known theoretical and experimentally determined properties of 4-ethynylbiphenyl, offering a comparative analysis for researchers. It includes detailed tables of quantitative data, descriptions of relevant experimental protocols, and visualizations of key concepts and workflows to facilitate a deeper understanding of this compound's chemical and biological significance.

Theoretical Properties

Computational chemistry provides valuable insights into the intrinsic properties of a molecule in its gaseous ground state, free from intermolecular interactions. These calculated parameters are essential for predicting molecular behavior, such as lipophilicity and reactivity. The theoretical properties of 4-ethynylbiphenyl have been computed and are available through databases like PubChem.[2]

Table 1: Computed Theoretical Properties of 4-Ethynylbiphenyl

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Exact Mass | 178.078250319 Da | [2] |

| XLogP3 (Lipophilicity) | 4.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 14 | [2] |

| Formal Charge | 0 | [2] |

-

XLogP3 : This value suggests that 4-ethynylbiphenyl is a highly lipophilic compound, indicating a preference for nonpolar environments and likely good membrane permeability.

-

Hydrogen Bond Donors/Acceptors : The absence of hydrogen bond donors and acceptors implies that its interactions will be primarily driven by van der Waals forces and π-stacking.[2]

-

Rotatable Bonds : The two rotatable bonds are the C-C single bond connecting the two phenyl rings and the C-C single bond connecting the phenyl ring to the ethynyl group.[2]

Computational studies on similar ethynyl-expanded cage molecules have utilized methods like B3LYP/6-31+G(d) and MP2/6-31+G(d) to investigate their structures and energies, suggesting that such methods are suitable for theoretical analysis of 4-ethynylbiphenyl.[3]

Caption: Relationship between theoretical prediction and experimental validation.

Experimental Properties

Experimental data provides real-world measurements of a compound's physical, structural, and biological characteristics. These properties are crucial for practical applications in the laboratory and in drug development.

Physical Properties

The physical state and solubility of a compound are fundamental for its handling, formulation, and application.

Table 2: Experimental Physical Properties of 4-Ethynylbiphenyl

| Property | Value | Reference(s) |

| CAS Number | 29079-00-3 | |

| Appearance | White to orange to green powder/crystal | [4] |

| Melting Point | 88-91 °C | [5][6] |

| Solubility | Soluble in Toluene | [4] |

Structural and Spectroscopic Data

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.

-

Crystal Structure : While a specific crystal structure for 4-ethynylbiphenyl was not found in the search results, a study on the closely related 4,4′-diethynylbiphenyl revealed that its molecules are not planar in the solid state, with the benzene rings being inclined to one another.[7] This suggests that 4-ethynylbiphenyl is also likely to adopt a non-planar conformation in its crystal lattice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for elucidating the carbon-hydrogen framework. PubChem indicates the availability of ¹³C NMR spectral data for 4-ethynylbiphenyl.[2] For similar biphenyl derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm in ¹H NMR spectra, and aromatic carbons appear between δ 120-150 ppm in ¹³C NMR spectra.[8] The acetylenic proton would be expected to appear around δ 3.0-3.5 ppm.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The key vibrational bands expected for 4-ethynylbiphenyl are the C≡C stretch (around 2100-2260 cm⁻¹) and the ≡C-H stretch (around 3250-3330 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS) : GC-MS data is available, which would show a molecular ion peak corresponding to its molecular weight (178.23 g/mol ).[2]

Biological Significance and Applications in Drug Development

Biphenyl derivatives are a cornerstone in modern medicinal chemistry, serving as the core structure for numerous therapeutic agents.[1] While 4-ethynylbiphenyl itself is not an active pharmaceutical ingredient, its derivatives have shown significant biological potential.

A key example is 4'-ethynyl-2-fluorobiphenyl , which has been studied as a novel anti-inflammatory agent.[9] In studies with rats, this compound was well-absorbed and its major metabolite, (2-fluoro-4'-biphenylyl)acetic acid, also possessed anti-inflammatory activity.[9] This highlights the potential for the 4-ethynylbiphenyl scaffold in the development of new drugs. The ethynyl group can be metabolized, as seen in the biotransformation of 4'-ethynyl-2-fluorobiphenyl, suggesting it can influence the pharmacokinetic profile of a drug candidate.[9]

Caption: Hypothetical drug action of a 4-ethynylbiphenyl derivative.

Experimental Protocols

Detailed, peer-reviewed protocols for the synthesis and characterization of 4-ethynylbiphenyl are essential for reproducible research. While a specific paper detailing its synthesis was not retrieved, a general and reliable method can be proposed based on standard organometallic cross-coupling reactions.

Synthesis via Sonogashira Coupling (Proposed)

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

-

Reaction : 4-Bromobiphenyl + Ethynyltrimethylsilane → 4-((Trimethylsilyl)ethynyl)-1,1'-biphenyl → 4-Ethynylbiphenyl

-

Reagents and Conditions :

-

Step 1 (Coupling) : 4-Bromobiphenyl, ethynyltrimethylsilane, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or toluene. The reaction is typically run under an inert atmosphere (N₂ or Ar) at temperatures ranging from room temperature to reflux.

-

Step 2 (Deprotection) : The resulting silyl-protected alkyne is treated with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or a base (e.g., potassium carbonate in methanol) to remove the trimethylsilyl (TMS) protecting group, yielding the terminal alkyne, 4-ethynylbiphenyl.

-

-

Workup and Purification : The reaction mixture is typically filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for synthesis and analysis.

Characterization Protocols

-

Sample Preparation : For NMR, dissolve a small amount (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. For IR, the sample can be analyzed as a thin film, a KBr pellet, or a solution. For MS, the sample is dissolved in a suitable volatile solvent.

-

¹H and ¹³C NMR Spectroscopy :

-

Acquire a ¹H NMR spectrum to identify the number and environment of protons.

-

Acquire a ¹³C NMR spectrum (often proton-decoupled) to identify the number of unique carbon atoms.

-

Analyze chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

-

-

FT-IR Spectroscopy :

-

Obtain a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and acquire the spectrum.

-

Identify characteristic absorption bands for the alkyne (C≡C and ≡C-H) and aromatic (C=C, C-H) functional groups.

-

Conclusion

4-Ethynylbiphenyl stands as a molecule of significant interest, bridging theoretical predictions with practical laboratory applications. Its computed properties, particularly its high lipophilicity, align with the characteristics often sought for molecules intended to cross biological membranes.[2] Experimental data confirms its identity as a stable, crystalline solid with a defined melting point.[5][6] The true value of 4-ethynylbiphenyl for researchers lies in its versatile ethynyl functionality, which serves as a reactive handle for constructing more complex molecules. The demonstrated biological activity of its derivatives in preclinical studies underscores its potential as a valuable scaffold in drug discovery, particularly in the development of new anti-inflammatory agents.[9] The combination of a well-understood theoretical profile and established experimental characterization methods makes 4-ethynylbiphenyl a reliable and promising building block for future research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Ethynyl-1,1'-biphenyl | C14H10 | CID 34464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computational studies of ethynyl- and diethynyl-expanded tetrahedranes, prismanes, cubanes, and adamantanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Ethynyl-4'-propyl-1,1'-Biphenyl CAS#: 360768-57-6 [m.chemicalbook.com]

- 5. 4-Ethynylbiphenyl 97 29079-00-3 [sigmaaldrich.com]

- 6. 4-Ethynylbiphenyl 97 29079-00-3 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotransformation of 4'-ethynl-2-fluorobiphenyl in the rat. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Emergence of a Versatile Molecular Scaffold

An In-depth Technical Guide to 4-Ethynyl-1,1'-biphenyl: Synthesis, Properties, and Applications in Modern Research

This compound (CAS No. 29079-00-3) is a bifunctional organic compound featuring a rigid biphenyl backbone and a terminal alkyne group.[1][2] This unique structural combination imparts valuable electronic properties and chemical reactivity, positioning it as a critical building block in diverse scientific fields.[1] While not a household name, this molecule serves as a pivotal intermediate in the synthesis of more complex structures, ranging from advanced materials to pharmacologically active agents.[1][3] Its utility stems from the ability of the ethynyl group (–C≡CH) to participate in a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions, while the biphenyl moiety provides a stable, aromatic core that can be further functionalized. This guide offers a comprehensive overview of its synthesis, key properties, and significant applications, with a particular focus on its role in drug discovery and development.

Core Synthesis: The Sonogashira Coupling Reaction

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This Nobel Prize-winning methodology is renowned for its reliability in forming C(sp²)-C(sp) bonds under remarkably mild conditions.[4][5] The reaction couples a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[4][6]

Causality of Reagent Selection & Mechanism

The success of the Sonogashira coupling hinges on the synergistic action of its components, which operate in two interconnected catalytic cycles.

-

Palladium Catalyst : A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the primary catalyst.[5] Its role is to activate the aryl halide (e.g., 4-bromobiphenyl or 4-iodobiphenyl) through oxidative addition, forming a Pd(II) intermediate. This step is crucial as it makes the aromatic ring susceptible to nucleophilic attack.[7]

-

Copper(I) Co-catalyst : A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst.[5][7] Its function is to react with the terminal alkyne in the presence of a base.

-

Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine, serves a dual purpose.[1] It deprotonates the terminal alkyne to form a highly reactive copper(I) acetylide intermediate.[1][7] Additionally, it neutralizes the hydrogen halide (HX) formed during the reaction, preventing catalyst deactivation.

-